

Pharmacokinetic & Physicochemical Profile of BPR1J-097

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: bpr1j-097

CAS No.: 1327167-19-0

Cat. No.: S548028

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While detailed ADME (Absorption, Distribution, Metabolism, Excretion) data from live-animal or human studies is not available in the search results, the following table summarizes the core properties that can be identified.

Property	Details
Reported PK Profile	Described as having a "favourable pharmacokinetic property" and showed pronounced dose-dependent tumor growth inhibition in FLT3-driven AML murine xenograft models [1].
Molecular Formula	$C_{27}H_{28}N_6O_3S$ [2]
Molecular Weight	516.61 g/mol [2]
CAS Number	1327167-19-0 [2]
Solubility	Likely low. Suggested to potentially dissolve in DMSO; otherwise, solvents like water, ethanol, or DMF are recommended with detailed formulation guidance for <i>in vivo</i> studies [2].
LogP	5.11 (Indicates high lipophilicity) [2]

Property	Details
Storage	Powder: -20°C for 3 years or 4°C for 2 years. In solvent: -80°C for 6 months or -20°C for 1 month [2].

Experimental Evidence & Proposed Protocols

The primary evidence for the anti-tumor activity of **BPR1J-097** comes from a 2012 study. The methodologies below are summarized from that publication.

In Vivo Anti-Tumor Efficacy [1]

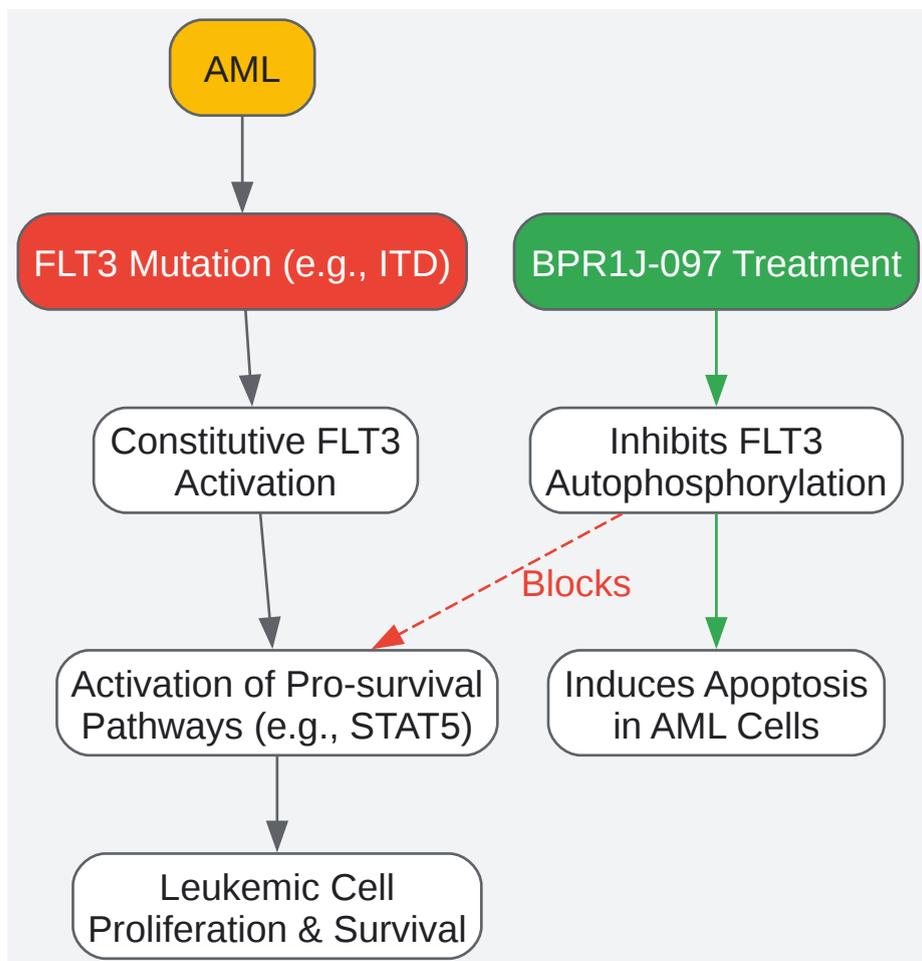
- **Objective:** To evaluate the dose-dependent anti-leukemic effects and pharmacokinetics of **BPR1J-097** in mouse models.
- **Model:** FLT3-driven acute myeloid leukemia (AML) murine xenograft models.
- **Treatment:** Administration of **BPR1J-097** at various doses.
- **Key Findings:** The compound exhibited potent, dose-dependent tumor growth inhibition and even regression, supporting its favorable pharmacokinetic properties for *in vivo* efficacy.

Proposed Formulation Protocols for In Vivo Studies [2] For *in vivo* research, the supplier provides several formulation suggestions. The following are two examples for injection:

- **Injection Formulation 1:** DMSO : Tween 80 : Saline = 10 : 5 : 85
- **Injection Formulation 2:** DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45

Context: **BPR1J-097** as a FLT3 Inhibitor in AML

To understand the scientific rationale for studying **BPR1J-097**, the following diagram outlines its role in targeted AML therapy.



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Mechanism of **BPR1J-097** in targeting FLT3-driven AML pathogenesis.

Suggestions for Further Research

The search results indicate that information on **BPR1J-097** is not extensive. To gather the data required for a comprehensive technical guide, I suggest you:

- **Consult Specialized Databases:** Detailed pharmacokinetic parameters (e.g., half-life, C_{max}, AUC, clearance) are not present in these results. You may need to search specialized pharmacology databases like PharmGKB or the University of Washington's Metabolism and Transport Drug Interaction Database.
- **Investigate Related Compounds:** The search results mention a related compound, **BPR1J-340** [3]. Researching this and other FLT3 inhibitors (e.g., Midostaurin, Quizartinib) [4] may provide useful comparative data and insights into the typical PK profile for this drug class.

- **Review Patent Literature:** Chemical patents often contain detailed experimental sections, which may include extensive pharmacokinetic and formulation data not found in journal articles.

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References

1. BPR1J-097, a Novel FLT3 Kinase Inhibitor, Exerts Potent ... [pubmed.ncbi.nlm.nih.gov]
2. - BPR | FLT3 inhibitor | CAS 1327167-19-0 | Buy 1 - J ... 097 BPR 1 J 097 [invivochem.com]
3. Evaluation of the Antitumor Effects of BPR1J-340, a Potent and ... [journals.plos.org]
4. Targeted Therapy of FLT3 in Treatment of AML—Current ... [mdpi.com]

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Address: Ontario, CA 91761, United States

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